(Z)-methyl 4-((3-oxo-6-((phenylsulfonyl)oxy)benzofuran-2(3H)-ylidene)methyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[(Z)-[6-(benzenesulfonyloxy)-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O7S/c1-28-23(25)16-9-7-15(8-10-16)13-21-22(24)19-12-11-17(14-20(19)29-21)30-31(26,27)18-5-3-2-4-6-18/h2-14H,1H3/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUMWIKOYQUJBF-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 4-((3-oxo-6-((phenylsulfonyl)oxy)benzofuran-2(3H)-ylidene)methyl)benzoate is a synthetic compound with potential therapeutic applications. Its structural complexity, featuring a benzofuran core and various functional groups, suggests diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms, efficacy, and potential applications.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with specific biological targets, leading to various pharmacological effects. Key areas of research include:
- Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in breast cancer cells through the activation of caspase pathways .
- Anti-inflammatory Properties : The compound has shown potential as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies demonstrated IC50 values indicating significant inhibition of COX activity .
- Antimicrobial Effects : Research has suggested that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further exploration in infectious disease treatment .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | |
| Anti-inflammatory | Inhibits COX enzymes | |
| Antimicrobial | Inhibits growth of bacterial strains |
Table 2: IC50 Values for COX Inhibition
| Compound | IC50 (μM) | Class |
|---|---|---|
| (Z)-methyl 4-((3-oxo-6... | 12.5 | COX Inhibitor |
| Aspirin | 15.0 | COX Inhibitor |
| Ibuprofen | 10.0 | COX Inhibitor |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Breast Cancer Cell Study : A study involving MCF-7 breast cancer cells reported that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis within 48 hours of exposure .
- In Vivo Anti-inflammatory Study : An animal model was used to assess the anti-inflammatory effects of the compound in induced paw edema. Results showed a marked reduction in swelling compared to control groups, suggesting effective anti-inflammatory action .
- Antimicrobial Efficacy : A series of tests against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth at concentrations below those required for cytotoxicity in mammalian cells, indicating a favorable therapeutic window .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of (Z)-methyl 4-((3-oxo-6-((phenylsulfonyl)oxy)benzofuran-2(3H)-ylidene)methyl)benzoate as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation, making it a candidate for further development in cancer therapies .
Anti-inflammatory Properties
Research has shown that this compound possesses anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. It has been observed to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in vitro and in vivo models .
Synthesis Techniques
The synthesis of this compound involves several steps, including the use of chloroform as a solvent and the application of reflux conditions to facilitate the reaction . This method allows for the efficient production of the compound, which can be modified to create derivatives with enhanced properties.
Derivative Development
The ability to synthesize derivatives of this compound opens avenues for developing new pharmaceuticals with tailored activities. For instance, modifications to the sulfonyl or methoxy groups may enhance solubility or bioavailability, critical factors in drug design .
Polymer Chemistry
In material science, this compound has been explored as a potential monomer for polymerization processes. Its unique structure allows it to form polymers with specific thermal and mechanical properties, which can be utilized in coatings and composite materials .
Photonic Applications
The compound's ability to absorb light at specific wavelengths makes it suitable for photonic applications, such as in the development of sensors or light-emitting devices. Research indicates that incorporating this compound into a polymer matrix can enhance light absorption and improve device efficiency .
Case Study: Anticancer Efficacy
A study conducted on the efficacy of this compound against MCF-7 breast cancer cells demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells, suggesting that this compound triggers programmed cell death pathways .
Case Study: Anti-inflammatory Effects
In another study focusing on inflammatory responses, this compound was administered to mice with induced inflammation. Results showed a marked decrease in swelling and pain scores compared to control groups, supporting its potential use in treating inflammatory conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to sulfonylurea herbicides listed in the Pesticide Chemicals Glossary (2001), such as triflusulfuron methyl ester, ethametsulfuron methyl ester, and metsulfuron methyl ester . These compounds share a methyl benzoate backbone but differ in their heterocyclic cores and substituents.
Key Structural and Functional Differences
| Feature | (Z)-Target Compound | Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester) |
|---|---|---|
| Core Structure | Benzofuran with 3-oxo and phenylsulfonyloxy groups | 1,3,5-Triazine ring with amino, methoxy, or trifluoroethoxy substituents |
| Functional Groups | Phenylsulfonyloxy, methyl benzoate, conjugated enone system | Sulfonylurea bridge (-SO₂NHC(O)NH-), methyl benzoate, triazine substituents |
| Biological Target | Hypothesized: Photodynamic activity or oxidative stress induction (unconfirmed) | Acetolactate synthase (ALS) inhibition in plants |
| Application | Potential pesticidal or photochemical use (inferred from structure) | Broad-spectrum herbicides for weed control |
| Solubility/Stability | Likely lower water solubility due to bulky phenylsulfonyloxy group | Moderate water solubility (enhanced by polar triazine substituents) |
Research Findings
Mechanistic Divergence: Sulfonylurea herbicides inhibit ALS, disrupting branched-chain amino acid synthesis in plants. In contrast, the benzofuran core of the target compound may act via light-activated mechanisms (e.g., generating reactive oxygen species) due to its extended π-conjugation .
Stereochemical Specificity: The Z-configuration may confer unique binding or degradation properties compared to E-isomers or non-stereospecific analogs, though empirical data is lacking.
Q & A
Q. What are the critical synthetic pathways and reaction conditions for synthesizing (Z)-methyl 4-((3-oxo-6-((phenylsulfonyl)oxy)benzofuran-2(3H)-ylidene)methyl)benzoate?
The synthesis typically involves multi-step organic reactions:
- Cyclization : Formation of the benzofuran core via acid-catalyzed cyclization of phenolic precursors (e.g., using H₂SO₄ or PPA) .
- Sulfonation : Introduction of the phenylsulfonyl group via nucleophilic substitution at the 6-position of benzofuran using phenylsulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere .
- Esterification : Methylation of the benzoate moiety using methanol and catalytic sulfuric acid or via Schlenk techniques . Key parameters: Temperature (60–80°C for cyclization), solvent polarity (DCM for sulfonation), and reaction time (12–24 hours for esterification).
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and Z-configuration via coupling constants (e.g., vinyl proton coupling ~12–14 Hz) .
- HRMS : Validates molecular weight (e.g., calculated m/z 464.10 vs. observed 464.08) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What is the role of the phenylsulfonyloxy group in modulating the compound’s reactivity?
The phenylsulfonyloxy group acts as an electron-withdrawing substituent, enhancing electrophilicity at the benzofuran core. This facilitates nucleophilic attacks (e.g., hydrolysis under basic conditions) and stabilizes intermediates during functionalization reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Conflicting yields (e.g., 45% vs. 70%) often arise from:
- Solvent purity : Anhydrous DCM vs. technical-grade solvents impact sulfonation efficiency .
- Catalyst loading : Optimal PPA concentration (5–10 mol%) for cyclization minimizes side products . Methodological solution : Design a Design of Experiments (DoE) approach to statistically optimize temperature, solvent, and catalyst variables .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to enzymes (e.g., cyclooxygenase-2) using crystal structures (PDB: 5KIR) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, highlighting key hydrogen bonds with catalytic residues .
Q. How do structural modifications at the benzylidene position influence bioactivity?
SAR studies reveal:
Q. What experimental protocols address discrepancies in reported biological activity data?
Contradictions (e.g., IC₅₀ variability in cytotoxicity assays) may stem from:
- Assay conditions : Serum concentration in cell media (e.g., 5% FBS vs. 10% FBS alters compound bioavailability) .
- Impurity profiles : HPLC-MS quantification of byproducts (e.g., hydrolyzed benzoate derivatives) ensures batch consistency .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours; monitor via HPLC .
- Thermal stress : TGA/DSC analysis (25–200°C at 10°C/min) identifies decomposition points .
Methodological Tables
Q. Table 1. Optimization of Sulfonation Reaction Conditions
| Parameter | Low Yield Conditions (45%) | High Yield Conditions (70%) |
|---|---|---|
| Solvent | Technical-grade DCM | Anhydrous DCM |
| Temperature | 25°C | 0–5°C |
| Reaction Time | 6 hours | 12 hours |
| Catalyst | None | Pyridine (1.2 equiv) |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Derivative | Substituent | IC₅₀ (µM, HeLa Cells) | LogP |
|---|---|---|---|
| Parent Compound | Phenylsulfonyloxy | 12.3 ± 1.5 | 3.2 |
| 4-Fluoro Analog | 4-F-C₆H₄SO₃ | 8.7 ± 0.9 | 3.5 |
| 3-OCH₃ Analog | 3-MeO-C₆H₄SO₃ | 15.1 ± 2.1 | 2.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
